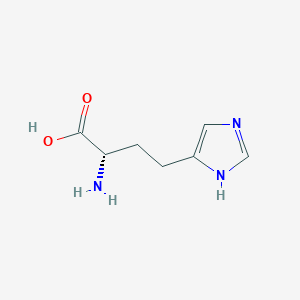

3-(1H-Imidazol-5-ylmethyl)-L-alanine

Übersicht

Beschreibung

3-(1H-Imidazol-5-ylmethyl)-L-alanine is a compound that can be associated with the class of substances that interact with the biochemical pathway of nucleotide synthesis. It is structurally related to L-alanine, an amino acid, and features an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. This structure is significant in biological systems and can be involved in various chemical reactions, particularly those related to nucleotide metabolism and coordination chemistry with metal ions .

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, a conjugate of L-alanosine, which is structurally similar to 3-(1H-Imidazol-5-ylmethyl)-L-alanine, has been synthesized using enzymatic methods involving chicken liver enzymes. This synthesis yielded a compound that effectively inhibits adenylosuccinate synthetase, an enzyme crucial in purine nucleotide biosynthesis . Additionally, the synthesis of tridentate ligands that include the imidazole moiety, such as N-[(imidazol-4-yl)methylidene]-dl-alanine, has been achieved through a condensation reaction, demonstrating the feasibility of synthesizing complex molecules that incorporate both imidazole and alanine components .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(1H-Imidazol-5-ylmethyl)-L-alanine is characterized by the presence of the imidazole ring and its ability to coordinate with metal ions. For example, europium complexes with ligands derived from imidazole and alanine exhibit distinct coordination geometries, such as 'facial' and 'meridional', which influence their physical properties and reactivity .

Chemical Reactions Analysis

Compounds with the imidazole ring are known to participate in a variety of chemical reactions. In the context of nucleotide metabolism, the imidazole-containing compound synthesized from L-alanosine is involved in the inhibition of adenylosuccinate synthetase, thereby affecting nucleotide synthesis. This reaction is significant in the context of therapeutic interventions against neoplastic cells . The coordination chemistry of imidazole-derived ligands with europium ions also leads to the formation of complexes with unique luminescence properties, indicating potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1H-Imidazol-5-ylmethyl)-L-alanine derivatives are influenced by their molecular structure. The enzymatically synthesized antimetabolite of L-alanosine exhibits strong inhibition of adenylosuccinate synthetase at low concentrations, indicating a high affinity for the enzyme . The europium complexes with imidazole-derived ligands display sharp emission bands and have quantifiable luminescence quantum yields and lifetimes, which are affected by their coordination geometries . These properties suggest potential applications in biochemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Mechanisms and Applications in Food Chemistry

Studies have indicated that compounds like 3-(1H-Imidazol-5-ylmethyl)-L-alanine can be formed from α-dicarbonyl compounds through reactions involving amino acids like glycine and alanine. These processes involve the formation of α-amino carbonyl reactive intermediates, which react with aldehydes to form imines. These imines can cyclize to form imidazoles after undergoing specific reactions and oxidations. These imidazole formations are crucial in understanding the chemistry of food flavors and related compounds (Yaylayan & Haffenden, 2003).

Probing Catalytic Systems in Biochemistry

In the realm of biochemistry, 3-(1H-Imidazol-5-ylmethyl)-L-alanine, via its imidazole side chain, plays a crucial role in catalytic charge-relay systems in enzymes like alanine racemase. Replacement of histidine residues, which are structurally and functionally related to imidazoles, with mimetics shows a dramatic loss in catalytic efficiency, indicating the importance of the imidazole group in these biochemical processes (Sharma, Wang, & Liu, 2016).

Interaction with Metal Ions and Relevance in Bioinorganic Chemistry

The interaction of compounds similar to 3-(1H-Imidazol-5-ylmethyl)-L-alanine with metal ions like Cu(II) and Ni(II) has been studied extensively. These interactions are crucial for understanding the behavior of peptides and the role of imidazole groups in coordinating with metal ions in biological systems. This knowledge is pivotal in the fields of bioinorganic chemistry and medicinal chemistry, where metal-peptide interactions are key (Gizzi et al., 2005).

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, such as l-homohistidine, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of L-Homohistidine with its targets likely involves the imidazole ring, which can form hydrogen bonds and participate in various chemical reactions .

Biochemical Pathways

Imidazole-containing compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of L-Homohistidine.

Result of Action

Given the broad range of biological activities associated with imidazole-containing compounds , it is likely that L-Homohistidine could have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph and temperature could potentially affect the stability and activity of l-homohistidine, given its imidazole moiety .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSECZMWQBBVGEN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487230 | |

| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-5-ylmethyl)-L-alanine | |

CAS RN |

58501-47-6 | |

| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)

![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)